molecular formula C20H23ClO4S B3011680 (S)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride CAS No. 1258884-22-8

(S)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B3011680
CAS No.: 1258884-22-8
M. Wt: 394.91
InChI Key: PUGMBFMJKQVCGB-IBGZPJMESA-N
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Description

(S)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride is a chiral sulfonyl chloride derivative featuring a cyclopropane ring core substituted with a 2,3-bis(benzyloxy)propyl chain. The compound’s stereochemistry (S-configuration) and reactive sulfonyl chloride group make it a valuable intermediate in organic synthesis, particularly for forming sulfonamide derivatives. Synthesis routes likely involve multi-step etherification and cyclopropanation, as inferred from related patents (WO2019190172, WO2020022783) .

Properties

IUPAC Name

1-[(2S)-2,3-bis(phenylmethoxy)propyl]cyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO4S/c21-26(22,23)20(11-12-20)13-19(25-15-18-9-5-2-6-10-18)16-24-14-17-7-3-1-4-8-17/h1-10,19H,11-16H2/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGMBFMJKQVCGB-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(COCC2=CC=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride, also known by its CAS number 1258884-22-8, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C20H23ClO4S
  • Molecular Weight : 394.91 g/mol
  • CAS Number : 1258884-22-8

Structure

The compound features a cyclopropane ring with a sulfonyl chloride functional group and two benzyloxy substituents, which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit various anticancer activities. For instance, derivatives of cyclopropanes have been shown to inhibit the growth of multiple cancer cell lines, including:

Cell LineIC50 (µM)
RKO60.70
PC-349.79
HeLa78.72

These values suggest that this compound may have potent cytotoxic effects against human cancer cells .

The mechanism by which this compound exerts its effects is likely related to its ability to induce oxidative stress in cancer cells. Studies have shown that compounds with similar structures can increase the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Study on Cytotoxicity

In a study evaluating the cytotoxicity of various cyclopropane derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cell proliferation in human cancer cell lines. The study utilized an MTS assay to determine cell viability after treatment with different concentrations of the compound .

Leishmanicidal Activity

Another study explored the leishmanicidal effects of bis(spiropyrazolone)cyclopropanes against Leishmania mexicana. While not directly assessing this compound, it highlights the potential for cyclopropane derivatives to exhibit activity against parasitic infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key similarities and differences between (S)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride and structurally or functionally related compounds:

Compound Name Core Structure Functional Groups Key Applications/Properties Reference
This compound Cyclopropane + sulfonyl chloride Benzyloxy-propyl, sulfonyl chloride Reactive intermediate for sulfonamides; potential therapeutic precursor
YOK-1109 ((R)-1-(2-((3-(3,4-bis(benzyloxy)phenoxy)-2-hydroxypropyl)amino)ethyl)guanidine) Guanidine + benzyloxy-phenoxy Benzyloxy-phenoxy, guanidine SQSTM1-ZZ domain agonist; chiral biology applications
DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) Quaternary ammonium + oleyloxy Cationic lipid, oleyloxy chains Gene delivery (RNA/DNA encapsulation via cationic charge)
Behenamid propyl PG-dimonium chloride Quaternary ammonium + amide Docosanamide, dihydroxypropyl Cosmetic antistatic agent

Key Findings:

Stereochemical Specificity: The (S)-configuration of the target compound contrasts with the (R)-configuration in YOK-1109, a related SQSTM1 agonist.

Reactivity : The sulfonyl chloride group enables nucleophilic substitution reactions, distinguishing it from YOK-1109’s guanidine moiety (hydrogen-bonding) and DOTMA’s cationic headgroup (electrostatic interactions). This reactivity makes the compound suitable for synthesizing sulfonamides, a common pharmacophore .

Lipophilicity vs. Cationic Charge: The benzyloxy-propyl chain enhances lipophilicity, akin to YOK-1109’s benzyloxy-phenoxy group. However, DOTMA’s oleyloxy chains and cationic charge prioritize nucleic acid binding, highlighting divergent design goals .

Synthetic Utility : Unlike Behenamid propyl PG-dimonium chloride (a cosmetic ingredient), the target compound’s sulfonyl chloride group is reactive, favoring pharmaceutical derivatization over bulk formulation .

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